molecular formula C16H14ClFN4O B11455129 3-([(3-Chlorophenyl)amino]methyl)-1-[(3-fluorophenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one

3-([(3-Chlorophenyl)amino]methyl)-1-[(3-fluorophenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B11455129
M. Wt: 332.76 g/mol
InChI Key: DLBUMFSZWVYISM-UHFFFAOYSA-N
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Description

3-([(3-Chlorophenyl)amino]methyl)-1-[(3-fluorophenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a synthetic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-([(3-Chlorophenyl)amino]methyl)-1-[(3-fluorophenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 3-chlorobenzylamine with 3-fluorobenzyl chloride under basic conditions to form the corresponding amine intermediate. This intermediate is then reacted with a triazole precursor, such as 1,2,4-triazole, under acidic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance reaction rates and selectivity is also common. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-([(3-Chlorophenyl)amino]methyl)-1-[(3-fluorophenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and fluorophenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

3-([(3-Chlorophenyl)amino]methyl)-1-[(3-fluorophenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-([(3-Chlorophenyl)amino]methyl)-1-[(3-fluorophenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-([(3-Chlorophenyl)amino]methyl)-1-[(4-fluorophenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one
  • 3-([(4-Chlorophenyl)amino]methyl)-1-[(3-fluorophenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one

Uniqueness

The uniqueness of 3-([(3-Chlorophenyl)amino]methyl)-1-[(3-fluorophenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H14ClFN4O

Molecular Weight

332.76 g/mol

IUPAC Name

5-[(3-chloroanilino)methyl]-2-[(3-fluorophenyl)methyl]-4H-1,2,4-triazol-3-one

InChI

InChI=1S/C16H14ClFN4O/c17-12-4-2-6-14(8-12)19-9-15-20-16(23)22(21-15)10-11-3-1-5-13(18)7-11/h1-8,19H,9-10H2,(H,20,21,23)

InChI Key

DLBUMFSZWVYISM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C(=O)NC(=N2)CNC3=CC(=CC=C3)Cl

Origin of Product

United States

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